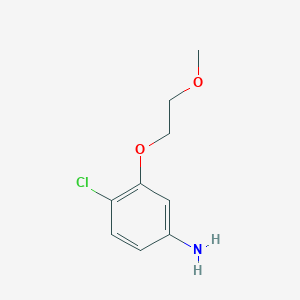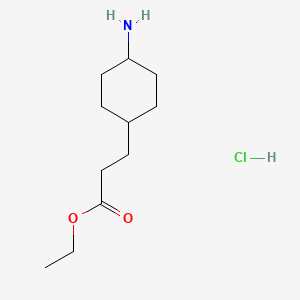
2-(4-Chlorophenyl)-4,5-dimethylthiazole
Descripción general
Descripción
2-(4-Chlorophenyl)-4,5-dimethylthiazole (4CPT) is an organic compound belonging to the class of thiazoles. It is an aromatic heterocyclic compound containing sulfur and nitrogen atoms, and is used in a variety of scientific research applications. 4CPT is a colorless solid that is insoluble in water and has a molecular formula of C9H9ClNS. It is a commonly used chemical in organic synthesis and is used as a reagent in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Anticancer Drug Development
The compound has been used in the development of anticancer drugs. A study characterized the molecular structure of the synthesized anticancer drug 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid and its anionic form . The study used quantum chemical methods to optimize their monomer, cyclic dimer, and stacking forms .
Molecular Docking with MMP-2 Receptor
The compound has been used in molecular docking with the MMP-2 metalloproteinase receptor . This process helps to understand how the molecule interacts with the amino acids of the receptor .
Vibrational Spectra Analysis
The compound has been used in the analysis of vibrational spectra . The study found a good agreement between the IR and Raman bands experimentally observed in the solid state with those calculated theoretically .
Organic Thin Film Development
The compound has been used in the development of organic thin films . These films were prepared by thermal evaporation technique and their structural properties were determined by X-ray diffraction and scanning electron microscopy .
Optical Properties Analysis
The compound has been used in the analysis of optical properties . The study found that the optical band gap of the samples decreased with the increase of annealing temperatures .
Catalyst for Various Reactions
The compound has been used as a catalyst for a variety of reactions. For example, it has been used in Diels-Alder reactions.
Polymerization Agent
The compound has been used as a polymerization agent. This application is important in the synthesis of various polymers.
Synthesis of Organic Compounds
The compound has been used as a reagent in the synthesis of various organic compounds. These include pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNMLUBMFJDZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4,5-dimethylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(R)-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester](/img/structure/B3154076.png)





![[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B3154121.png)
